molecular formula C11H15BrFN B1453892 [(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine CAS No. 1249704-82-2

[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine

Cat. No. B1453892
CAS RN: 1249704-82-2
M. Wt: 260.15 g/mol
InChI Key: PLTICLYVIBJDHD-UHFFFAOYSA-N
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Description

“(4-Bromo-3-fluorophenyl)methylamine” is a chemical compound with the CAS Number: 1249704-82-2 . It has a molecular weight of 260.15 . The IUPAC name for this compound is N-(4-bromo-3-fluorobenzyl)-2-methyl-1-propanamine .


Molecular Structure Analysis

The InChI code for “(4-Bromo-3-fluorophenyl)methylamine” is 1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Bromo-3-fluorophenyl)methylamine” include a molecular weight of 260.15 . Unfortunately, other specific properties such as melting point, boiling point, solubility, and stability are not available in the retrieved information .

Scientific Research Applications

Chemical Synthesis

In chemical synthesis, this compound can serve as a building block for the construction of a wide variety of organic molecules. Its reactivity with other chemical entities can lead to the formation of compounds with potential applications in different fields of chemistry.

Each of these applications leverages the unique chemical structure of “(4-Bromo-3-fluorophenyl)methylamine” to explore and develop new scientific knowledge and technologies. The compound’s versatility makes it a valuable tool in various areas of research and development .

Mechanism of Action

The mechanism of action of “(4-Bromo-3-fluorophenyl)methylamine” is not clear from the available information. It would depend on the specific context in which this compound is used, such as its role in a chemical reaction or its interaction with biological systems .

Safety and Hazards

The safety and hazards associated with “(4-Bromo-3-fluorophenyl)methylamine” are not specified in the available information . As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices.

properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFN/c1-8(2)6-14-7-9-3-4-10(12)11(13)5-9/h3-5,8,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTICLYVIBJDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-3-fluorophenyl)methyl](2-methylpropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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